阿克拉霉素
描述
Synthesis Analysis
Aclarubicin's synthesis involves complex biochemical processes, primarily focused on the extraction and modification from Streptomyces galilaeus. While specific synthesis pathways are not detailed in the accessible literature, the emphasis on its origin from natural sources underscores the complexity and intricacy of its production process. The development of aclarubicin underscores a critical approach towards utilizing natural compounds for therapeutic purposes, reflecting a broader trend in the search for effective cancer treatments with manageable side effects.
Molecular Structure Analysis
Aclarubicin's molecular structure is characterized by its anthracycline scaffold, which is essential for its mechanism of action involving DNA intercalation and topoisomerase inhibition. This structure allows for the fluorescent contrasting of mitochondria in living cells, as well as a reduction in the oxygen consumption rate, indicating its impact on mitochondrial function and its cytotoxicity in the cytoplasm (Iihoshi et al., 2017). Such insights into its molecular behavior provide a foundation for understanding its therapeutic effects and potential side effects.
Chemical Reactions and Properties
Aclarubicin's chemical properties, including its interaction with DNA and topoisomerases, are central to its therapeutic effects. It intercalates into DNA and interacts with topoisomerases I and II, inhibiting crucial cellular processes like DNA replication, repair, RNA, and protein synthesis. This dual interaction suggests a broad spectrum of cytotoxicity against cancer cells, further enhanced by its ability to undergo various chemical reactions within the cellular environment to exert its effects.
Physical Properties Analysis
While specific details on aclarubicin's physical properties such as solubility, melting point, and stability are not provided in the literature, these characteristics are critical for its formulation and delivery in clinical settings. Its ability to emit fluorescence and accumulate efficiently in mitochondria, as observed in human cervical cancer HeLa cells, underscores unique physical properties that may contribute to its selective accumulation and therapeutic effects within tumor cells (Iihoshi et al., 2017).
Chemical Properties Analysis
Aclarubicin's chemical interactions, particularly its antagonism with other topoisomerase II inhibitors and its unique action on topoisomerase I, highlight its distinct chemical properties. It inhibits the catalytic action of topoisomerase II and is effective in inhibiting topoisomerase I, distinguishing its cytotoxic action from other anthracycline antibiotics with related chemical structures (Bridewell, Finlay, & Baguley, 1997). These chemical properties enable aclarubicin to have a unique place in the treatment of cancers, providing an alternative mechanism of action compared to traditional anthracyclines.
科学研究应用
抗侵袭潜力:Aclarubicin已被证明可以减少肿瘤细胞的侵袭,表明其在预防肿瘤转移方面具有潜在用途 (Addadi-Rebbah et al., 2004)。
抗肿瘤特性:它抑制DNA复制、修复、RNA和蛋白质合成。值得注意的是,它的心脏毒性比同类药物多柔比星和多诺比星要低 (Definitions, 2020)。
肿瘤的分化剂:该药物作为人类各种实体肿瘤和白血病的分化剂,产生活性氧化物质并降低细胞易变铁库 (Richard, Morjani, & Chénais, 2002)。
对胶质瘤细胞的影响:Aclarubicin通过SIRT1/PI3K/AKT信号通路诱导胶质瘤细胞凋亡和DNA损伤 (Huo & Chen, 2019)。
增强白血病细胞的迁移和侵袭能力:它增强HL-60白血病细胞的迁移和侵袭能力 (Richard, Hollender, & Chénais, 2002)。
诱导氧化DNA损伤和凋亡:Aclarubicin在HL-60白血病细胞中诱导氧化DNA损伤和凋亡,其中过氧化氢和Cu(I)起着重要作用 (Mizutani et al., 2019)。
骨髓增生异常综合征的替代治疗:低剂量的aclarubicin可能作为治疗骨髓增生异常综合征的低剂量Ara-C的替代品,诱导骨髓细胞分化 (Shibuya et al., 1990)。
拓扑异构酶I抑制:Aclarubicin有效地抑制拓扑异构酶I的作用,可能是由于同时抑制拓扑异构酶I和II (Bridewell, Finlay, & Baguley, 1997)。
增强辐照后的细胞杀伤:该药物增强了辐照后的细胞杀伤,可能是由于一种召回效应 (Miyamoto, Wakabayashi, & Terasima, 1983)。
成纤维细胞中的凋亡和坏死细胞死亡:Aclarubicin在人类成纤维细胞中诱导凋亡和坏死细胞死亡,通过caspase-3介导 (Kania, Matlawska-Wasowska, Osiecka, & Jóźwiak, 2007)。
口服治疗胃肠肿瘤:口服给药增加了治疗胃肠肿瘤的特异性,并允许使用更高剂量而不会导致心肌细胞损伤和肝细胞损伤 (Kagawa et al., 1993)。
稳定拓扑异构酶I共价复合物:Aclacinomycin A,即aclarubicin的另一个名称,稳定拓扑异构酶I共价复合物,展示了其对白血病和实体肿瘤的活性 (Nitiss, Pourquier, & Pommier, 1997)。
减少血管平滑肌的收缩性:Aclarubicin直接影响主动脉对KCl和苯肾上腺素的收缩反应 (Wakabayashi, Hatake, & Kakishita, 1989)。
选择性抑制RNA合成:该药物选择性地抑制细胞中的RNA合成,其治疗效果取决于使用方案 (Egorov Lv et al., 1985)。
人类细胞中的线粒体功能障碍:Aclarubicin在活体人类细胞的线粒体中积累,导致线粒体功能障碍,有助于其抗癌活性和副作用 (Iihoshi et al., 2017)。
急性髓系白血病的有效性:该药物在先前接受治疗的急性髓系白血病患者中显示出显著的反应率,表明它应包括在初步治疗研究中(Case et al., 1987)。
急性髓系白血病的治疗:阿克拉霉素在急性髓系白血病治疗中的总治愈率为34% (Machover et al., 1987)。
II期临床研究中的中等抗肿瘤效果:该药物对胃、肺、乳腺和卵巢癌产生了15%至20%的反应率(Kumai, Kubota, Ishibiki, & Abe, 1984)。
安全和危害
属性
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZYSDMBJDPRIF-SVEJIMAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022554 | |
Record name | Aclarubicins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aclarubicin | |
CAS RN |
57576-44-0 | |
Record name | Aclarubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11617 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aclarubicins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aclarubicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。